molecular formula C6H7F3IN3O2S B6350639 5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, 95% CAS No. 1408279-64-0

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, 95%

Cat. No. B6350639
CAS RN: 1408279-64-0
M. Wt: 369.11 g/mol
InChI Key: GHNKUONXLDQQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, or 5-iodo-DMTFP, is a synthetic compound that is widely used in scientific research. It has been used in a variety of applications, including as a biochemical tool, a chemical reagent, and a fluorescent probe. This compound has been studied extensively and has been found to have a variety of effects on biochemical and physiological processes.

Scientific Research Applications

5-iodo-DMTFP has been used extensively in scientific research. It has been used as a biochemical tool to study the structure and function of proteins, as a chemical reagent to study the structure and function of enzymes, and as a fluorescent probe to detect and quantify biochemical processes. Additionally, 5-iodo-DMTFP has been used in the study of cell signaling pathways and the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-iodo-DMTFP is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. Additionally, 5-iodo-DMTFP has been found to interact with certain proteins, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
5-iodo-DMTFP has been found to have a variety of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. Additionally, 5-iodo-DMTFP has been found to modulate the activity of certain proteins, such as G-protein coupled receptors, and to affect cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 5-iodo-DMTFP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to prepare in large quantities. Additionally, it is highly soluble in a variety of solvents, making it easy to use in experiments. However, there are also some limitations to the use of 5-iodo-DMTFP in laboratory experiments. It is not very stable, and it is sensitive to light and air. Additionally, it can be toxic if not handled properly.

Future Directions

5-iodo-DMTFP has a wide range of potential future applications. It could be used as a tool to study the structure and function of proteins, as a fluorescent probe to detect and quantify biochemical processes, and as a chemical reagent to study the structure and function of enzymes. Additionally, it could be used to study the mechanism of action of drugs and to modulate the activity of certain proteins. Furthermore, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used to develop novel drugs and drug delivery systems.

Synthesis Methods

The synthesis of 5-iodo-DMTFP has been studied extensively, and several methods have been developed for its preparation. The most commonly used method involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide with iodobenzene in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired compound in high yields. Other methods, such as the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide with iodosobenzene, have also been reported.

properties

IUPAC Name

5-iodo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3IN3O2S/c1-12(2)16(14,15)13-5(10)3-4(11-13)6(7,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNKUONXLDQQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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